

# Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene

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## Compound of Interest

Compound Name: 4-Fluoro-2-iodotoluene

Cat. No.: B081044

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**4-Fluoro-2-iodotoluene** is a substituted aromatic hydrocarbon with the molecular formula  $C_7H_6FI$ .<sup>[1]</sup> Its strategic value in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, stems from the unique reactivity conferred by its substituents.<sup>[2]</sup> The iodine atom, positioned ortho to the methyl group, serves as an efficient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.<sup>[2][3]</sup> Simultaneously, the fluorine atom at the para-position provides electronic modulation of the aromatic system, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.<sup>[2]</sup>

This guide provides the foundational spectroscopic data necessary for the unambiguous identification and quality control of this vital synthetic intermediate.

Table 1: Physicochemical Properties of **4-Fluoro-2-iodotoluene**

Property	Value	Source
IUPAC Name	4-fluoro-2-iodo-1-methylbenzene	<a href="#">[1]</a>
CAS Number	13194-67-7	<a href="#">[4]</a>
Molecular Formula	$C_7H_6FI$	<a href="#">[1]</a>
Molecular Weight	236.03 g/mol	<a href="#">[4]</a>
Appearance	Pale yellow to amber liquid	<a href="#">[3]</a>
Boiling Point	92-94 °C at 15 mmHg	<a href="#">[4]</a>
Density	1.752 g/mL at 25 °C	<a href="#">[4]</a>

```
graph "4_Fluoro_2_iidotoluene_Structure" {
    layout=neato;
    node [shape=plaintext, fontcolor="#202124"];
    edge [color="#5F6368"];

    // Define nodes for atoms
    C1 [label="C"];
    C2 [label="C"];
    C3 [label="C"];
    C4 [label="C"];
    C5 [label="C"];
    C6 [label="C"];
    CH3 [label="CH3"];
    I [label="I", fontcolor="#EA4335"];
    F [label="F", fontcolor="#34A853"];

    // Position nodes
    C1 [pos="0,1!"];
    C2 [pos="-0.87,0.5!"];
    C3 [pos="-0.87,-0.5!"];
    C4 [pos="0,-1!"];
    C5 [pos="0.87,-0.5!"];
    C6 [pos="0.87,0.5!"];
    CH3 [pos="0,2!"];
    I [pos="-1.74,1!"];
    F [pos="0,-2!"];

    // Draw bonds
    C1 -- C2;
    C2 -- C3;
    C3 -- C4;
    C4 -- C5;
    C5 -- C6;
    C6 -- C1;
    C1 -- CH3;
```

```
C2 -- I;  
C4 -- F;  
}graph "H_NMR_Coupling" {  
rankdir=LR;  
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];  
edge [color="#4285F4", arrowhead=none, style=dashed];  
  
H6 [label="H-6"];  
H5 [label="H-5"];  
H3 [label="H-3"];  
F [label="F", fillcolor="#FBBC05"];  
  
H6 -- F [label=" J (meta)", fontcolor="#5F6368"];  
H5 -- H6 [label=" J (ortho)", fontcolor="#5F6368"];  
H5 -- F [label=" J (ortho)", fontcolor="#5F6368"];  
H3 -- F [label=" J (meta)", fontcolor="#5F6368"];  
}
```

Caption: Key  $^1\text{H}$ - $^{19}\text{F}$  and  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling in **4-Fluoro-2-iodotoluene**.

Expert Protocol: Acquiring a High-Resolution  $^1\text{H}$  NMR Spectrum

- Sample Preparation: Accurately weigh ~5-10 mg of **4-Fluoro-2-iodotoluene** and dissolve it in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Causality:  $\text{CDCl}_3$  is a standard, cost-effective solvent that dissolves the analyte well and has a minimal residual solvent signal ( $\delta$  7.26 ppm) that does not interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for accurately resolving the complex splitting patterns in the aromatic region.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

- Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient data points are collected for good resolution.
- Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete T1 relaxation of protons, ensuring accurate signal integration.
- Number of Scans (NS): 8-16 scans. Causality: Improves the signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the electronegativity of the fluorine and the deshielding effect of the iodine. A key feature is the large one-bond coupling constant between the fluorine and the carbon it is attached to (<sup>1</sup>J<sub>C-F</sub>), which is typically >200 Hz. [5] Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Fluoro-2-iodotoluene**

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Key Feature
C-F (C4)	~160-165	Doublet, ${}^1\text{J}\text{C-F} > 200$ Hz
C-I (C2)	~90-95	Singlet
C-CH <sub>3</sub> (C1)	~135-140	Doublet, $\text{J}\text{C-F} \approx 3\text{-}4$ Hz
C-H (C5)	~130-135	Doublet, $\text{J}\text{C-F} \approx 8\text{-}9$ Hz
C-H (C6)	~115-120	Doublet, $\text{J}\text{C-F} \approx 20\text{-}22$ Hz
C-H (C3)	~110-115	Doublet, $\text{J}\text{C-F} \approx 20\text{-}22$ Hz
CH <sub>3</sub>	~20-25	Singlet

(Note: These are predicted values based on empirical data for similar structures. Actual spectra should be referenced against a spectral database.)

[\[1\]](#)

## Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. [\[6\]](#)[\[7\]](#) Table 4: Key IR Absorption Bands for **4-Fluoro-2-iodotoluene**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~3050-3100	Aromatic C-H Stretch	Medium-Weak
~2850-2960	Aliphatic (CH <sub>3</sub> ) C-H Stretch	Medium-Weak
~1580-1600	Aromatic C=C Ring Stretch	Medium
~1470-1490	Aromatic C=C Ring Stretch	Strong
~1200-1250	C-F Stretch	Strong
~800-880	C-H Out-of-Plane Bending	Strong

(Note: The C-I stretch is typically weak and falls in the far-infrared region (<600 cm<sup>-1</sup>), which may not be observed on standard mid-IR spectrometers.)

#### Expert Protocol: Acquiring an ATR-FTIR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Causality: The background scan is essential to subtract the spectral contributions of atmospheric CO<sub>2</sub> and water vapor, ensuring a clean sample spectrum.
- Sample Application: Place a single drop of liquid **4-Fluoro-2-iodotoluene** directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>. Causality: This range covers the mid-infrared region where most fundamental molecular vibrations for organic compounds occur. [6]Co-add 16-32 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. [8]For **4-Fluoro-2-iodotoluene**, electron ionization (EI) is a common technique.

The molecular ion peak ( $M^+$ ) is expected at an  $m/z$  of 236, corresponding to the molecular weight. Both fluorine and iodine are monoisotopic, so we do not expect to see complex isotopic patterns for the molecular ion. [9] Table 5: Major Fragments in the EI Mass Spectrum of **4-Fluoro-2-iodotoluene**

m/z	Proposed Fragment	Identity
236	$[C_7H_6FI]^+$	Molecular Ion ( $M^+$ )
109	$[C_7H_6F]^+$	Loss of Iodine radical ( $M - I$ )
91	$[C_7H_7]^+$	Tropylium ion (from rearrangement after loss of I and F)

```
digraph "MS_Fragmentation" {
    bgcolor="transparent";
    node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"];
    edge [color="#EA4335"];

    M [label=" $[C_7H_6FI]^+ \backslash m/z = 236$ "];
    M_minus_I [label=" $[C_7H_6F]^+ \backslash m/z = 109$ "];

    M -> M_minus_I [label="- I•"];
}
```

Caption: Primary fragmentation pathway of **4-Fluoro-2-iodotoluene** under EI-MS.

Expert Protocol: Acquiring an EI Mass Spectrum

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). Causality: GC-MS is preferred as it separates the analyte from any impurities, providing a clean mass spectrum of the target compound.
- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. Causality: 70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for comparison with established spectral libraries like NIST.

- Mass Analysis: Scan a mass range of m/z 40-300. Causality: This range is sufficient to detect the molecular ion (m/z 236) and its significant fragments.
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the iodine atom.

## Safety and Handling

**4-Fluoro-2-iodotoluene** is classified as an acute oral toxicant and causes skin and serious eye irritation. [4][10]

- Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A). [4][10]\* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. [4][11]\* Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources. [12]

## Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the complete characterization of **4-Fluoro-2-iodotoluene**. <sup>1</sup>H and <sup>13</sup>C NMR confirm the precise connectivity and substitution pattern of the aromatic ring. FT-IR spectroscopy verifies the presence of key functional groups, such as the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these data form a robust analytical package essential for quality assurance and regulatory compliance in research and development.

## References

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